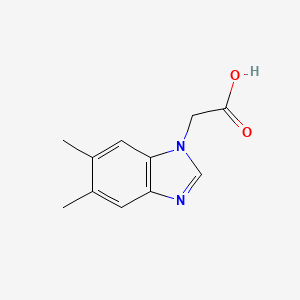

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

In the context of benzimidazole derivatives, the synthesis often involves cyclization reactions. For instance, cyclizations of [(5-substituted-2-benzimidazolyl) thio] acetic acids were successfully carried out by heating in Dowtherm A or Ac2O/pyridine, leading to the formation of thiazolo[3, 2-a]benzimidazol-3(2H)-ones . This suggests that similar heating methods could potentially be applied to synthesize related compounds like (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using NMR spectroscopy, as demonstrated in the separation and identification of isomers of substituted thiazolo[3, 2-a]benzimidazol-3(2H)-one . This technique could be applied to determine the structure of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid and confirm the position of substituents on the benzimidazole core.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, acetic anhydride can act as a traceless activating agent for the thermal intramolecular condensation of benzimidazole-containing carboxylic acids . This indicates that acetic acid derivatives of benzimidazole might participate in similar condensation reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the substituents and reaction conditions. The study involving DMPBI-acetic acid for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones shows that acetic acid can act as an effective proton donor in photoreactions . This implies that (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid could also exhibit unique reactivity under photochemical conditions.

Safety And Hazards

properties

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-3-9-10(4-8(7)2)13(6-12-9)5-11(14)15/h3-4,6H,5H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWUHNJXLGYKCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329833 |

Source

|

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid | |

CAS RN |

500872-62-8 |

Source

|

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)